3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N10O/c24-13(12-15-8-16-20-12)22-5-3-21(4-6-22)10-1-2-11(19-18-10)23-9-14-7-17-23/h1-2,7-9H,3-6H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAUSYHVFLOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with triazole-containing precursors under controlled conditions. The reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and environmental friendliness. Continuous-flow synthesis allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridazine and Triazole Sites
The pyridazine ring’s C3 and C6 positions are activated for nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.
For example, reaction with methyl iodide under basic conditions selectively alkylates the piperazine nitrogen, leaving triazole rings intact .
Amide Bond Reactivity in the Piperazine-Triazole Linkage
The carbonyl group connecting piperazine and triazole undergoes hydrolysis and condensation reactions:
Hydrolysis studies on analogs like 1-(4-fluorophenyl-thio)ethanone demonstrate that steric hindrance from the piperazine ring slows reaction kinetics.
Cycloaddition and Coordination Chemistry
Triazole rings participate in metal-ligand interactions and cycloadditions:
While 1,2,4-triazoles are less reactive in CuAAC than 1,2,3-triazoles, they form stable coordination complexes with transition metals, enabling catalytic applications .
Functionalization of the Piperazine Ring
The piperazine moiety undergoes alkylation, acylation, and ring-opening reactions:
Quaternized derivatives exhibit enhanced water solubility, useful for pharmacological formulations .
Oxidation and Reduction Pathways
Controlled redox reactions modify the triazole and pyridazine systems:
| Reaction | Agents | Outcome |
|---|---|---|
| Pyridazine Reduction | H₂, Pd/C | Partially saturated diazine ring |
| Triazole Oxidation | KMnO₄, H⁺ | Triazole N-oxide formation |
Reduction of the pyridazine ring to a 1,4-diazabicyclo system has been reported in structural analogs under high-pressure hydrogenation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Compounds containing the triazole and pyridazine moieties have been investigated for their anticancer properties. For instance, derivatives of triazole-fused pyridazines have demonstrated potent inhibition of c-Met kinases, which are implicated in various cancers. A notable example includes the compound PF-04217903, which has been selected as a preclinical candidate for cancer treatment due to its favorable pharmacokinetic properties and efficacy in inhibiting tumor growth in animal models .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Compounds similar to 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine have been shown to possess antibacterial and antifungal properties. A study found that certain triazole derivatives effectively inhibited the growth of various bacterial strains and fungi .
Neuroprotective Effects
The compound has also been explored for its potential neuroprotective effects. Some studies suggest that triazole-containing compounds may modulate pathways involved in neurodegenerative diseases such as Huntington’s disease . These findings indicate that further research could lead to the development of therapeutic agents targeting neurological disorders.
Agricultural Applications
Pesticidal Activity
Triazole derivatives have been recognized for their potential as pesticides. Research has shown that compounds with similar structures can exhibit insecticidal and herbicidal activities. This makes them candidates for developing new agrochemicals aimed at improving crop yield and resistance against pests .
Materials Science
Fluorescent Probes
The unique structural features of triazoles allow them to be utilized as fluorescent probes in materials science. These compounds can serve as structural units in polymers that exhibit specific optical properties, making them valuable in the development of advanced materials for sensors and imaging applications .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Savolitinib Study | Demonstrated potent inhibition of c-Met kinases with favorable pharmacokinetics | Anticancer therapy |
| Antimicrobial Screening | Showed effective inhibition against multiple bacterial strains | Antimicrobial agents |
| Neuroprotection Research | Suggested modulation of neurodegenerative pathways | Neuroprotective agents |
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also exhibit anticancer properties by inhibiting tubulin polymerization.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar triazole rings and are studied for their tautomerism and potential biological activities.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is unique due to its dual triazole rings and piperazine linkage, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .
Biological Activity
3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes two triazole rings and a piperazine moiety. Its chemical formula is , and it has a molecular weight of 286.29 g/mol. The presence of the triazole rings contributes to its biological activity by enhancing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the triazole rings through cyclization reactions.
- Coupling with piperazine derivatives to introduce the piperazine moiety.
- Final modifications to achieve the desired functional groups.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa, with an IC50 value of 0.99 μM against BT-474 cells .
- The mechanism of action often involves apoptosis induction through cell cycle arrest and inhibition of tubulin polymerization .
Antimicrobial Activity
Triazole compounds have been noted for their antimicrobial properties:
- Studies indicate that derivatives exhibit activity against Gram-positive and Gram-negative bacteria .
- The introduction of specific substituents on the triazole ring can enhance efficacy against resistant strains .
Antifungal Activity
The triazole scaffold is well-documented for antifungal applications:
- Research shows that triazole derivatives can inhibit fungal growth effectively, with some compounds demonstrating potency comparable to established antifungals .
- Structure-activity relationship studies reveal that modifications to the triazole ring can significantly affect antifungal activity.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines. The compound under consideration showed a marked reduction in cell viability at concentrations as low as 0.5 μM, indicating its potential as a therapeutic agent in oncology.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | BT-474 | 0.99 ± 0.01 | Apoptosis via tubulin inhibition |
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized triazoles against common pathogens. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Modified Triazole A | Staphylococcus aureus | 20 |
| Modified Triazole B | Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the triazole rings significantly influence biological activity.
- The presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial properties.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters require optimization?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine core via cyclization reactions, followed by functionalization of the piperazine and triazole moieties. Key steps include:
Core Formation: Cyclization of precursor hydrazines or diazines under controlled temperatures (60–120°C) in aprotic solvents like DMF or THF .
Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligand systems (e.g., Xantphos) .
Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement for triazole incorporation .
Critical Parameters to Optimize:
- Temperature: Excess heat during cyclization can lead to byproducts (e.g., over-oxidized intermediates) .
- Solvent Polarity: Polar aprotic solvents enhance coupling efficiency but may reduce solubility of intermediates .
- Catalyst Loading: Pd catalysts >5 mol% improve coupling yields but increase purification complexity .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., piperazine methylene at δ 3.2–3.8 ppm, triazole protons at δ 7.5–8.2 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridazine-triazole-piperazine scaffold .
Mass Spectrometry (MS):
- High-Resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₄N₁₀O at m/z 363.1082) .
HPLC-PDA:
- Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced: How can researchers resolve conflicting bioactivity data observed in studies targeting microbial pathogens?
Methodological Answer:
Conflicting results (e.g., varying IC₅₀ values against S. aureus or E. coli) often arise from:
Assay Variability:
- Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) to minimize false negatives .
Compound Stability:
- Test stability in assay media via LC-MS; decomposition products (e.g., hydrolyzed triazole) may explain reduced activity .
Target Specificity:
- Use knockout microbial strains to confirm whether activity is mediated by kinase inhibition (common for pyridazine derivatives) .
Advanced: What strategies optimize the coupling efficiency between triazole and piperazine moieties during synthesis?
Methodological Answer:
Low coupling efficiency (<50%) is often due to steric hindrance or poor nucleophilicity. Mitigation strategies include:
Pre-activation of Reagents:
- Use Mitsunobu conditions (DIAD, PPh₃) for oxygen-sensitive couplings .
Microwave-assisted Synthesis:
Alternative Catalysts:
- Replace Pd with RuPhos ligands for Buchwald-Hartwig reactions, reducing catalyst loading to 2 mol% .
Basic: What structural features suggest potential pharmacological applications of this compound?
Methodological Answer:
Piperazine Motif:
Triazole Groups:
- Chelate metal ions in enzymatic active sites (e.g., bacterial metalloproteases) .
Pyridazine Core:
- Mimics purine bases, enabling kinase or polymerase inhibition .
Advanced: How to address low yields (<30%) in the final cyclization step of the pyridazine core?
Methodological Answer:
Solvent Optimization:
- Switch from DMF to DMAc (higher boiling point, better solubility) to reduce side reactions .
Acid Catalysis:
Temperature Gradients:
- Gradual heating (60°C → 120°C over 2 hrs) prevents premature decomposition .
Advanced: What computational methods predict binding interactions between this compound and kinase targets?
Methodological Answer:
Molecular Docking (AutoDock Vina):
- Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .
Molecular Dynamics (MD) Simulations:
Free Energy Calculations (MM-PBSA):
- Quantify binding affinity (ΔG < −7 kcal/mol suggests strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
